molecular formula C8H3F2N3O3 B12447350 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12447350
M. Wt: 227.12 g/mol
InChI Key: AGJNVECKTUYDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains a 1,2,4-oxadiazole ring substituted with a 2,6-difluoro-3-nitrophenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with amidoxime under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The nitro group plays a crucial role in its reactivity, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluoro-3-nitrophenyl)acetic Acid
  • N-(2,6-Difluoro-3-nitrophenyl)acetamide

Uniqueness

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C8H3F2N3O3

Molecular Weight

227.12 g/mol

IUPAC Name

3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F2N3O3/c9-4-1-2-5(13(14)15)7(10)6(4)8-11-3-16-12-8/h1-3H

InChI Key

AGJNVECKTUYDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F

Origin of Product

United States

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